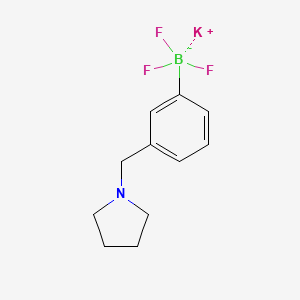
Potassium trifluoro(3-(pyrrolidin-1-ylmethyl)phenyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro({3-[(pyrrolidin-1-yl)methyl]phenyl})boranuide is a chemical compound with the empirical formula C5H11BF3KN and a molecular weight of 192.05 g/mol This compound is known for its unique structure, which includes a trifluoroborate group attached to a pyrrolidin-1-ylmethyl phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({3-[(pyrrolidin-1-yl)methyl]phenyl})boranuide typically involves the reaction of a pyrrolidin-1-ylmethyl phenyl compound with a trifluoroborate reagent. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, to facilitate the formation of the potassium salt . The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
This includes using larger reaction vessels, automated systems for reagent addition, and advanced purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro({3-[(pyrrolidin-1-yl)methyl]phenyl})boranuide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles, with conditions typically involving mild temperatures and solvents like THF or dichloromethane.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used, with conditions varying from room temperature to slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted borates, while oxidation and reduction reactions can produce different oxidation states of the borate compound .
Scientific Research Applications
Potassium trifluoro({3-[(pyrrolidin-1-yl)methyl]phenyl})boranuide has several scientific research applications:
Mechanism of Action
The mechanism of action of potassium trifluoro({3-[(pyrrolidin-1-yl)methyl]phenyl})boranuide involves its ability to participate in various chemical reactions. The trifluoroborate group acts as a nucleophile, facilitating the formation of new bonds with electrophilic species. This reactivity is crucial in processes like the Suzuki-Miyaura coupling, where the compound transfers its organic group to a palladium catalyst, forming a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
- Potassium (4-vinylphenyl)trifluoroborate
- Potassium (bromomethyl)trifluoroborate
- Potassium pyridine-3-trifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium trifluoro({3-[(pyrrolidin-1-yl)methyl]phenyl})boranuide is unique due to its specific structure, which includes a pyrrolidin-1-ylmethyl phenyl moiety. This structure imparts distinct reactivity and stability, making it particularly useful in specialized chemical reactions and applications .
Properties
Molecular Formula |
C11H14BF3KN |
|---|---|
Molecular Weight |
267.14 g/mol |
IUPAC Name |
potassium;trifluoro-[3-(pyrrolidin-1-ylmethyl)phenyl]boranuide |
InChI |
InChI=1S/C11H14BF3N.K/c13-12(14,15)11-5-3-4-10(8-11)9-16-6-1-2-7-16;/h3-5,8H,1-2,6-7,9H2;/q-1;+1 |
InChI Key |
SOPGIGNOEQCYAC-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC(=CC=C1)CN2CCCC2)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















